molecular formula C8H12N4O B1418459 2-(Dimethylamino)pyridine-4-carbohydrazide CAS No. 77314-49-9

2-(Dimethylamino)pyridine-4-carbohydrazide

Cat. No. B1418459
CAS RN: 77314-49-9
M. Wt: 180.21 g/mol
InChI Key: JGGZIHFGEMXEQU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridine-4-carbohydrazide, also known as DMAP-4-carbohydrazide , is a heterocyclic compound with the empirical formula C₇H₁₀N₂ . It appears as a clear, colorless to light yellow liquid . The compound contains a pyridine ring substituted with a dimethylamino group and a carbohydrazide moiety.

Molecular Structure Analysis

The molecular structure of DMAP-4-carbohydrazide consists of a pyridine ring (C₅H₄N) with a dimethylamino group (NMe₂) and a carbohydrazide functional group (CONHNH₂) attached. The resonance stabilization from the NMe₂ substituent enhances its basicity compared to pyridine .

Chemical Reactions Analysis

DMAP-4-carbohydrazide can participate in various reactions, such as acylation, amidation, and carbonylation. Its reactivity arises from the presence of the dimethylamino group and the carbohydrazide moiety. Researchers have explored its utility as a catalyst in organic transformations .
  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 191°C .
    • Density : 0.984 g/mL at 25°C .
    • Refractive Index (n20/D) : 1.559 (lit.) .
  • Safety and Hazards

    • Precautionary Statements : Proper handling, storage, and personal protective equipment (dust mask, eyeshields, gloves) are essential .
  • Scientific Research Applications

    Catalytic Applications

    2-(Dimethylamino)pyridine-4-carbohydrazide derivatives have been utilized as catalysts in several chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This catalytic process involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which reacts with a nucleophilic substrate to release the acylation product and regenerate the catalyst, highlighting the mechanism and efficiency of this catalytic system (Liu et al., 2014).

    Synthesis and Reactivity

    The compound and its analogs have been involved in synthetic chemistry, particularly in reactions like iodolactonisation. For example, 4-(Dimethylamino)pyridine has catalyzed the iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions. This demonstrates the compound's role in facilitating efficient and selective organic transformations, contributing to the synthesis of potentially bioactive or functional molecules (Meng et al., 2015).

    Material Science and Surface Chemistry

    In material science, derivatives of 2-(Dimethylamino)pyridine-4-carbohydrazide have been explored for their surface chemistry applications. A study using 4-(dimethylamino)pyridine investigated its role in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This research provides insights into the interaction mechanisms of anionic polyelectrolytes with modified gold surfaces, which is crucial for the development of advanced materials and nanotechnology applications (Gandubert & Lennox, 2006).

    properties

    IUPAC Name

    2-(dimethylamino)pyridine-4-carbohydrazide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h3-5H,9H2,1-2H3,(H,11,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JGGZIHFGEMXEQU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=NC=CC(=C1)C(=O)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12N4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10655904
    Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10655904
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    180.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Dimethylamino)pyridine-4-carbohydrazide

    CAS RN

    77314-49-9
    Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10655904
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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